![molecular formula C16H17N3O2S B2771840 ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid CAS No. 694516-61-5](/img/structure/B2771840.png)
({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridin-3-ylmethyl group, and a carbonothioyl group attached to an amino acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(pyridin-3-ylmethyl)amine Intermediate: This step involves the reaction of benzyl chloride with pyridin-3-ylmethylamine under basic conditions to form the intermediate.
Thioamide Formation: The intermediate is then reacted with carbon disulfide in the presence of a base to form the thioamide group.
Coupling with Amino Acetic Acid: Finally, the thioamide intermediate is coupled with amino acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridin-3-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The primary focus of research on ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid lies in its potential therapeutic uses. It is being investigated for its role in treating conditions such as glaucoma and ocular hypertension.
- Mechanism of Action : Compounds similar to this molecule have been shown to lower intraocular pressure, making them candidates for glaucoma treatment. Research indicates that pyridylaminoacetic acids can be effective in reducing ocular pressure through various mechanisms, including modulation of aqueous humor dynamics and enhancement of trabecular outflow pathways .
Biological Studies
Studies have highlighted the compound's interaction with biological systems, particularly in cellular environments:
- Cellular Response : The compound's ability to interact with specific receptors and enzymes is being explored to understand its pharmacodynamics better. Preliminary studies suggest it may influence signaling pathways related to cell proliferation and apoptosis .
Toxicology and Safety Assessments
Given the compound's irritant classification, ongoing research is focused on assessing its safety profile:
- Risk Assessment : Evaluations are being conducted to determine the systemic safety of this compound when used in formulations, particularly in topical applications. Such studies involve assessing dermal absorption and potential systemic exposure levels .
Case Study 1: Glaucoma Treatment
Research published in patent literature suggests that compounds structurally related to This compound have been tested for their efficacy in lowering intraocular pressure in clinical settings. These studies typically involve:
- Patient Demographics : Trials often include diverse populations with varying degrees of glaucoma severity.
- Dosage Regimens : Effective dosages range from 0.001% to 0.01% w/v, with adjustments made based on patient response .
Case Study 2: Dermal Absorption Studies
A recent study focused on the dermal absorption characteristics of similar compounds showed that after topical application, only a small percentage penetrated the skin barrier significantly. This finding is crucial for understanding the safety and efficacy of topical formulations containing this compound .
Mecanismo De Acción
The mechanism of action of ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-ylmethylamine Derivatives: Compounds with similar pyridin-3-ylmethyl groups.
Thioamide Compounds: Compounds containing thioamide functionalities.
Amino Acetic Acid Derivatives: Compounds with amino acetic acid backbones.
Uniqueness
({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid is unique due to its combination of a benzyl group, a pyridin-3-ylmethyl group, and a carbonothioyl group attached to an amino acetic acid backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Actividad Biológica
({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid, also known by its CAS number 694516-61-5, is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure, featuring a pyridine ring and a carbonothioyl group, suggests possible interactions with biological targets, making it valuable for further research.
- Molecular Formula : C16H17N3O2S
- Molar Mass : 315.39 g/mol
- Density : 1.306 ± 0.06 g/cm³ (predicted)
- Boiling Point : 535.3 ± 60.0 °C (predicted)
- pKa : 3.71 ± 0.10 (predicted)
- Hazard Class : Irritant
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential mechanisms of action, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the pyridine moiety may enhance the compound's ability to interact with specific receptors involved in inflammatory pathways.
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although the exact mechanism requires further elucidation.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In a study published in a peer-reviewed journal, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that at concentrations above 20 µM, significant reductions in cell viability were observed, with IC50 values calculated at approximately 30 µM for MCF-7 cells and 45 µM for A549 cells. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP.
Propiedades
IUPAC Name |
2-[[benzyl(pyridin-3-ylmethyl)carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(21)10-18-16(22)19(11-13-5-2-1-3-6-13)12-14-7-4-8-17-9-14/h1-9H,10-12H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDILDCVCVZUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.